2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrimidine
Description
Properties
Molecular Formula |
C5H2BrClN4 |
|---|---|
Molecular Weight |
233.45 g/mol |
IUPAC Name |
2-bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C5H2BrClN4/c6-4-9-5-8-1-3(7)2-11(5)10-4/h1-2H |
InChI Key |
YLEAHNOSEKPIHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=NC(=NN21)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
The synthesis typically begins with commercially available or easily synthesized precursors such as:
- 2-Amino-4-chloropyrimidine or similar halogenated aminopyrimidines,
- Hydrazine derivatives or 1,2,4-triazol-5-amines,
- Halogenating agents like phosphorus oxychloride (POCl₃) and bromine sources.
Cyclization and Ring Fusion
A representative method involves the cyclization of H-1,2,4-triazol-5-amine with a suitable pyrimidine precursor or ketoester under acidic conditions to form the fused triazolo-pyrimidine core. For example, the cyclization of H-1,2,4-triazol-5-amine with ethyl 4-chloro-3-oxobutanoate in acetic acid yields an intermediate triazolopyrimidine compound, which can be further functionalized.
Halogenation to Introduce Bromo and Chloro Substituents
Detailed Mechanistic Insights
Cyclization Mechanism
The initial cyclization involves nucleophilic attack of the amino group of H-1,2,4-triazol-5-amine on the keto group of ethyl 4-chloro-3-oxobutanoate, followed by ring closure and dehydration to form the fused triazolo ring system. Acidic conditions facilitate protonation and improve electrophilicity of the keto group.
Halogenation Mechanism
- Chlorination: POCl₃ acts as both a chlorinating agent and dehydrating catalyst, converting hydroxyl or amino substituents into chlorides via nucleophilic substitution.
- Bromination: Bromine or NBS selectively brominates the activated position on the triazolopyrimidine ring, often at the 2-position due to electronic and steric factors.
Comparative Analysis of Preparation Methods
Research Findings and Optimization
- The use of phosphorus oxychloride is critical for selective chlorination at the 6-position, and reaction temperature must be optimized to avoid side reactions.
- Bromination requires precise stoichiometry and temperature control to prevent polybromination or ring degradation.
- Catalytic systems such as vanadyl porphyrin complexes have been reported to facilitate environmentally friendly syntheses of related triazolopyrimidines, suggesting potential for adaptation to 2-bromo-6-chloro derivatives.
- Ultrasonic irradiation has been shown to significantly reduce reaction times and improve yields in multi-component syntheses of triazolopyrimidine derivatives.
Summary Table of Key Physical and Chemical Data
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution: Halogen substitution reactions can be performed to introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Iodobenzene diacetate (IBD) in dichloromethane.
Substitution: Various halogenating agents can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions include various triazolopyrimidine derivatives, which can have different functional groups depending on the reagents used .
Scientific Research Applications
2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation . This interaction is facilitated by hydrogen bonding with key residues in the active site .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
The triazolopyrimidine core is shared among several derivatives, but substituent variations dictate their applications:
Key Observations :
- Halogenation : Bromo and chloro groups enhance electrophilicity, facilitating nucleophilic substitution or cross-coupling (e.g., Suzuki reactions) for further derivatization .
- Pyrimidine vs.
- Functional Groups : Sulfonamide substituents (e.g., in herbicidal compounds) contrast with halogens, redirecting activity toward enzyme inhibition (e.g., acetolactate synthase (ALS)) .
Antitumor Activity
- 2-Amino-triazolopyrimidine-carboxamides: Derivatives synthesized via multi-component reactions showed IC₅₀ values <10 µM against cancer cell lines, with substituents like aryl groups enhancing potency .
- Halogenated Analogues: Pyrazolo[1,5-a]pyrimidine derivatives with bromo substituents (e.g., compound 7c, IC₅₀ = 2.70 µM) demonstrated strong activity against liver carcinoma (HEPG2-1), suggesting halogens improve cytotoxicity .
- Antitubulin Agents: Triazolopyrimidines with aryl substituents (e.g., Yang et al., 2019) exhibited nanomolar IC₅₀ values by disrupting microtubule assembly, highlighting the role of electron-withdrawing groups .
Herbicidal Activity
- [1,2,4]Triazolo[1,5-a]pyrimidine-2-sulfonamides: These derivatives inhibit ALS, a key enzyme in plant branched-chain amino acid synthesis. Structural studies show spatial alignment with sulfonylurea herbicides, despite differing core structures .
Biological Activity
2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound features a triazole ring fused with a pyrimidine ring, with bromine and chlorine substituents at the 2 and 6 positions, respectively. Its unique structure allows it to interact with various biological targets, making it a subject of interest for drug development.
Basic Information
- Molecular Formula : CHBrClN
- Molar Mass : 233.45 g/mol
- CAS Number : 1780651-75-3
The biological activity of 2-bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrimidine is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways. The compound can bind to the active sites of various enzymes, thereby blocking their function. Additionally, it may interact with receptors involved in cellular processes such as inflammation and apoptosis .
Anticancer Activity
Recent studies have demonstrated the potent antiproliferative effects of derivatives of this compound against various cancer cell lines. For instance:
- IC Values : Compounds structurally related to 2-bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrimidine exhibited IC values ranging from 83 nM to 101 nM against A549 and HeLa cancer cell lines .
- Mechanism : The mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death through mitochondrial pathways .
Comparative Analysis
| Compound | IC (nM) | Activity Type | Target |
|---|---|---|---|
| 8q | 83 | Antiproliferative | A549, HeLa |
| 8r | 101 | Antiproliferative | A549, HeLa |
| CA-4 | ~100 | Antitubulin | Tubulin |
Case Studies and Research Findings
- Study on Tubulin Inhibition :
- In Vivo Studies :
- DPP-4 Inhibition :
Q & A
Advanced Research Question
- UPLC-MS : Achieve baseline separation of regioisomers using C18 columns (1.7 µm, 2.1 × 50 mm) and 0.1% formic acid/acetonitrile gradients .
- HPLC-PDA : Quantify halogenated byproducts (e.g., dechlorinated species) at 254 nm .
- Elemental Analysis : Verify Br/Cl content (±0.3% deviation) to confirm stoichiometry .
How does the electronic nature of substituents influence the compound’s reactivity in cross-coupling reactions?
Advanced Research Question
Electron-withdrawing groups (Br, Cl) enhance oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). For example:
- Bromine : Higher reactivity than chloro in aryl-aryl bond formation (k ~ 5:1) due to better leaving-group ability .
- Steric Effects : Ortho-substituents reduce coupling efficiency; meta-substitution improves yields by 20–30% .
What safety protocols are recommended for handling 2-Bromo-6-chloro-triazolopyrimidine?
Basic Research Question
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates .
- Waste Disposal : Halogenated waste must be segregated and incinerated under EPA guidelines .
How can researchers design SAR studies for triazolopyrimidine-based antimicrobial agents?
Advanced Research Question
Methodological Framework :
Core Modifications : Introduce substituents at C-2/C-6 to assess impact on MIC values against Gram-positive bacteria .
Bioisosteric Replacement : Swap Br with CF to evaluate lipophilicity effects on membrane penetration .
In Vivo Testing : Use murine models to correlate in vitro potency (IC) with efficacy in systemic infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
